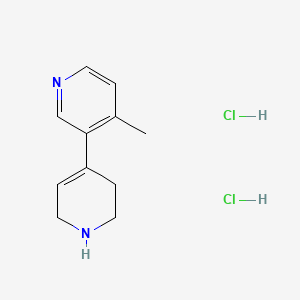
4-Methyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-dihydrochlorid
Übersicht
Beschreibung
4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2 and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
Diese Verbindung wurde in der Neurowissenschaft eingesetzt, um neurodegenerative Erkrankungen zu untersuchen. Ihre Struktur ähnelt der von MPTP, einem Neurotoxin, das verwendet wird, um die Parkinson-Krankheit in Tiermodellen zu induzieren. Diese Ähnlichkeit legt potenzielle Anwendungen im Studium neuroprotektiver Strategien und im Verständnis der Mechanismen der Neurodegeneration nahe .
Pharmakologie
In der Pharmakologie ist die in dieser Verbindung vorhandene Tetrahydropyridin-Einheit aufgrund ihrer potenziellen entzündungshemmenden und krebshemmenden Eigenschaften von Interesse. Die Forschung konzentriert sich auf die Synthese von THP-Derivaten und die Untersuchung ihrer Struktur-Wirkungs-Beziehungen, um neue therapeutische Wirkstoffe zu entwickeln .
Biochemie
Biochemisch ist die Fähigkeit der Verbindung, zu aktiven Metaboliten metabolisiert zu werden, die oxidativen Stress verursachen können, von Bedeutung. Diese Eigenschaft ist wichtig, um oxidative Schäden und die Reaktion des Körpers auf solchen Stress auf molekularer Ebene zu untersuchen .
Molekularbiologie
Die Wechselwirkungen der Verbindung mit verschiedenen molekularen Signalwegen, insbesondere denen, die mit nikotinischen Acetylcholinrezeptoren zusammenhängen, sind in der Molekularbiologie von Interesse. Diese Wechselwirkungen könnten Einblicke in die Entwicklung neuer Medikamente geben, die auf diese Rezeptoren abzielen.
Medizinische Chemie
In der medizinischen Chemie sind die strukturellen Merkmale der Verbindung wertvoll für das Design von Medikamenten. Ihre Bipyridin-Struktur, kombiniert mit dem Tetrahydropyridinring, bietet ein Gerüst für die Entwicklung von Verbindungen mit spezifischen pharmakologischen Aktivitäten .
Chemische Synthese
Die Verbindung dient als Baustein in der chemischen Synthese und ermöglicht die Herstellung komplexer Moleküle. Ihre Reaktivität und das Vorhandensein mehrerer funktioneller Gruppen machen sie zu einem vielseitigen Reagenz für die Konstruktion neuer chemischer Einheiten mit potenziellen biologischen Aktivitäten .
Eigenschaften
IUPAC Name |
4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXBSBOYFXQMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)




![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)



